molecular formula C13H12F3N3O B7592743 N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide

N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide

Cat. No. B7592743
M. Wt: 283.25 g/mol
InChI Key: AFHQTBGJUUNDER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide, also known as TFB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFB is a small molecule that belongs to the class of benzamides and has a trifluoromethyl group attached to its aromatic ring.

Mechanism of Action

The exact mechanism of action of N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has also been shown to inhibit the activity of the androgen receptor, which is involved in the growth and proliferation of prostate cancer cells.
Biochemical and Physiological Effects:
N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has been shown to have several biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and neuroprotective effects. N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a mechanism that is often targeted in cancer therapy. N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has also been shown to reduce inflammation by inhibiting the activity of certain enzymes and receptors involved in the inflammatory response. In addition, N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide is its versatility, as it can be used in a variety of research applications. N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide is also relatively easy to synthesize and purify, which makes it a convenient compound for lab experiments. However, one limitation of N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide is that it can be toxic at high concentrations, which can limit its use in certain experiments. In addition, N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has a short half-life in vivo, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide. One area of interest is the development of N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide-based materials for use in gas storage, separation, and catalysis. Another area of interest is the development of N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. In addition, further research is needed to fully understand the mechanism of action of N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide and its long-term effects in vivo.

Synthesis Methods

N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide is synthesized by the reaction of 2-methylpyrazole with 2,4,6-trifluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide, which can be purified by recrystallization.

Scientific Research Applications

N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has been shown to have antitumor activity against several cancer cell lines, including breast, lung, and colon cancer. N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In materials science, N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has been used as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have potential applications in gas storage, separation, and catalysis.
In catalysis, N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has been used as a ligand for the synthesis of transition metal complexes, which have been shown to have catalytic activity in various reactions such as cross-coupling and hydrogenation.

properties

IUPAC Name

N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O/c1-18(11-7-8-17-19(11)2)12(20)9-5-3-4-6-10(9)13(14,15)16/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHQTBGJUUNDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)N(C)C(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide

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